![molecular formula C19H28N2O3S B5965484 N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide](/img/structure/B5965484.png)
N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-2-methylphenyl)-3-{1-[(methylthio)acetyl]-3-piperidinyl}propanamide, commonly known as MTMP, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. MTMP belongs to the class of compounds known as piperidines, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of MTMP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. MTMP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2), which are involved in the production of inflammatory mediators. MTMP has also been shown to modulate the activity of certain ion channels, such as the transient receptor potential vanilloid-1 (TRPV1) channel, which is involved in pain signaling.
Biochemical and Physiological Effects:
MTMP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of inflammatory signaling pathways, and the modulation of pain signaling pathways. MTMP has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTMP has several advantages for lab experiments, including its high purity and high yield, its well-established synthesis method, and its potential therapeutic properties. However, there are also limitations to the use of MTMP in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of MTMP, including the optimization of its synthesis method, the identification of its molecular targets, and the development of novel derivatives with improved therapeutic properties. MTMP may also have potential applications in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Further studies are needed to fully understand the therapeutic potential of MTMP and its derivatives.
In conclusion, MTMP is a synthetic compound that has been widely studied for its potential therapeutic properties. MTMP has been shown to have antitumor, anti-inflammatory, and analgesic effects, and its mechanism of action involves the modulation of various signaling pathways in cells. MTMP has several advantages for lab experiments, but there are also limitations to its use. Future studies are needed to fully understand the therapeutic potential of MTMP and its derivatives.
Métodos De Síntesis
The synthesis of MTMP involves several steps, including the reaction of 4-methoxy-2-methylphenol with 1-bromo-3-chloropropane, followed by the reaction of the resulting product with 1-piperidinylmethyl-1-thioacetone. The final product is obtained after purification by column chromatography. The synthesis of MTMP has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
MTMP has been extensively studied for its potential therapeutic properties, including its antitumor, anti-inflammatory, and analgesic effects. MTMP has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MTMP has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propiedades
IUPAC Name |
N-(4-methoxy-2-methylphenyl)-3-[1-(2-methylsulfanylacetyl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-14-11-16(24-2)7-8-17(14)20-18(22)9-6-15-5-4-10-21(12-15)19(23)13-25-3/h7-8,11,15H,4-6,9-10,12-13H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABZSOZZWVMWQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)CCC2CCCN(C2)C(=O)CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylazepane](/img/structure/B5965404.png)
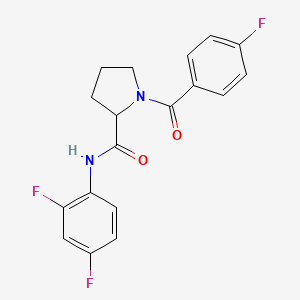
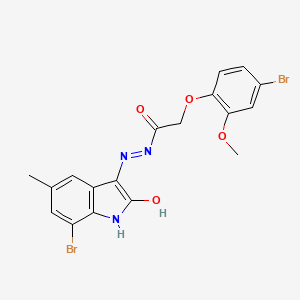
![[1'-(3-thienylmethyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B5965439.png)
![2-{1-[(1H-benzimidazol-2-ylmethyl)amino]ethylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B5965447.png)
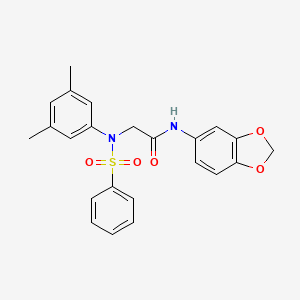
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}-4-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5965463.png)
![N,N-dibenzyl-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965465.png)
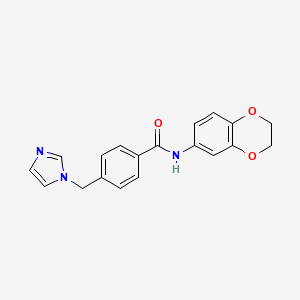
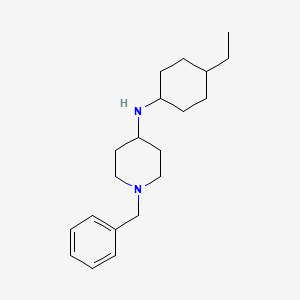
![methyl 4,5-dimethoxy-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5965480.png)
![5-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965490.png)
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5965492.png)